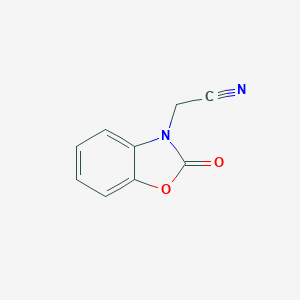

(2-氧代-1,3-苯并恶唑-3(2H)-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

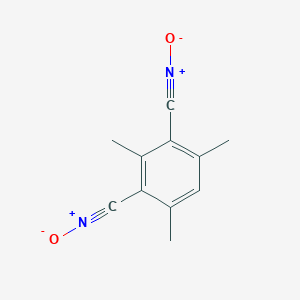

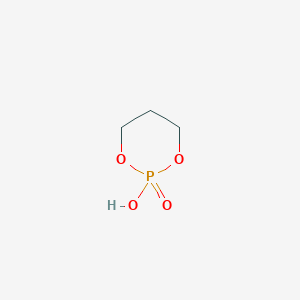

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile belongs to a class of biologically active compounds known for their complex molecular structure and diverse chemical properties. This compound, like its analogs, has been extensively studied for its chemical reactions, molecular structure, and potential applications in various fields beyond pharmaceuticals.

Synthesis Analysis

The synthesis of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile and its derivatives often involves the nucleophilic substitution of methylthio group with C-nucleophiles, showcasing a variety of reactions leading to new compound formations. These syntheses are characterized by their specificity to the benzoxazolyl group and the utilization of acetonitrile as a key reactant or solvent in many cases (Dyachenko et al., 2014).

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a closely related compound, has been detailed through X-ray diffraction and quantum chemical calculations. This analysis highlights the planar configuration of the benzoxazolone system and its substituents, offering insights into the molecule's dynamics and intermolecular interactions, including hydrogen bonding patterns that contribute to its stability and reactivity (Wang et al., 2016).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including carbopalladation with nitriles, leading to the formation of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These reactions are indicative of the compound's versatility and the potential for creating a wide array of derivatives with diverse chemical properties (Tian et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile were not identified, related compounds exhibit significant solvatochromism, room temperature fluorescence, and pronounced charge separation in solid states. These characteristics suggest that (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile may also display unique physical properties conducive to various scientific applications (Ilkun et al., 2008).

Chemical Properties Analysis

The compound and its derivatives exhibit a broad range of chemical behaviors, including oxidation reactions and the ability to form complex structures through nucleophilic substitutions. These behaviors are crucial for synthesizing new compounds and understanding the fundamental chemistry that governs the reactivity and stability of benzoxazolyl-containing molecules (Dakova et al., 1994).

科学研究应用

生物学性质和镇痛活性

(2-氧代-1,3-苯并恶唑-3(2H)-基)乙腈及其衍生物表现出广泛的生物学性质,包括镇痛和抗炎活性。研究表明,某些衍生物,特别是 3-取代-2-氧代-3H-苯并恶唑,因其有效的镇痛和抗炎特性而闻名。已发现这些化合物可抑制前列腺素 E2 的合成,从而促进其在体内的活性 (Gülcan 等人,2003)。

氧化分解和形成

在一项涉及 2,3-二苯基-2H-1,4-苯并恶唑-2-醇与乙腈中硝酸铜(II) 反应的研究中,氧化分解导致形成一种复杂的化合物。本研究提供了对苯并恶唑衍生物在特定条件下的结构和化学行为的见解 (Marjani 等人,2008)。

荧光和发射性质

合成了一系列 2-杂芳基氰肟,包括 (2-氧代-1,3-苯并恶唑-3(2H)-基)乙腈衍生物,并对其在固态下强烈的室温蓝色发射进行了表征。这些性质对于光学应用和传感器材料的开发至关重要 (Ilkun 等人,2008)。

电荷密度和分子动力学

分析了相关化合物 (2-氧代-1,3-苯并恶唑-3(2H)-基)乙酸的电荷密度,以了解其分子动力学和分子间相互作用。这项研究在晶体学和分子建模领域至关重要,可以深入了解这些分子在不同环境中的行为 (Wang 等人,2016)。

光物理行为和应用

研究了苯并恶唑衍生物的光物理行为,揭示了它们对微环境的敏感性以及在基于荧光的技术中的潜在应用。本研究有助于理解这些化合物在各种溶剂环境中的行为 (Phatangare 等人,2013)。

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501 .

属性

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMOULRJKCIGCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364127 |

Source

|

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

CAS RN |

13610-48-5 |

Source

|

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)